molecular formula C18H24N6O2 B6981086 1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide

1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide

Cat. No.: B6981086
M. Wt: 356.4 g/mol
InChI Key: JPTCRYUWSORQFJ-UHFFFAOYSA-N
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Description

1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is a synthetic compound that has generated interest in both chemical and pharmaceutical research. This molecule's unique structure, encompassing components like oxolan, triazole, and benzodiazepine, makes it a fascinating subject of study.

Properties

IUPAC Name

1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-23-8-9-24(12-13-5-2-3-6-14(13)23)18(25)19-11-16-20-17(22-21-16)15-7-4-10-26-15/h2-3,5-6,15H,4,7-12H2,1H3,(H,19,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTCRYUWSORQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)C(=O)NCC3=NC(=NN3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide typically involves multi-step organic synthesis. Key steps include:

  • Formation of the benzodiazepine core.

  • Introduction of the triazole ring.

  • Attachment of the oxolan-2-yl group.

  • Final methylation and carboxamide formation.

Reaction conditions often include the use of catalysts, controlled temperature, and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production might involve similar steps but on a larger scale. Optimizations for cost-efficiency, safety, and environmental impact are crucial. Techniques like continuous flow synthesis could be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide can undergo various reactions including:

  • Oxidation: Typically to modify the triazole ring or the benzodiazepine core.

  • Reduction: To potentially modify functional groups within the molecule.

  • Substitution: Especially on the triazole or benzodiazepine rings.

Common Reagents and Conditions:
  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminium hydride.

  • Substitution: Halogenated compounds or organometallic reagents.

Major Products: These reactions can yield derivatives with modified pharmacological properties, enabling the exploration of new therapeutic potentials.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of analogs for structure-activity relationship studies. It helps chemists understand how different modifications affect biological activity.

Biology and Medicine: It's being explored for its potential anxiolytic, anticonvulsant, and muscle relaxant properties. Its unique structure may interact with neurotransmitter receptors, making it a candidate for neurological research.

Industry: This compound might be a precursor or an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide exerts its effects likely involves interaction with central nervous system receptors. It may modulate the activity of GABA-A receptors, enhancing inhibitory neurotransmission and resulting in sedative or anxiolytic effects.

Comparison with Similar Compounds

Unique Aspects: Its combination of benzodiazepine, triazole, and oxolan moieties is relatively unique, providing a distinct pharmacological profile compared to other benzodiazepine derivatives.

Similar Compounds:
  • Diazepam: A classic benzodiazepine with a simpler structure.

  • Alprazolam: Another triazolobenzodiazepine but without the oxolan group.

  • Triazolam: Lacks the oxolan group but has a similar triazole and benzodiazepine structure.

This uniqueness in structure potentially translates to unique therapeutic effects, making it a compound of high interest.

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